
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone is a chemical entity that features a triazole ring, a piperidine moiety, and a bromophenyl group. The triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms, which is known for its various biological activities. The piperidine ring is a six-membered heterocyclic amine, which is often found in bioactive molecules. The bromophenyl group is an aromatic ring with a bromine substituent, which can be useful in further chemical modifications due to the reactivity of the bromine atom.
Synthesis Analysis
The synthesis of related compounds has been explored in the provided papers. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of a phenylpiperazine derivative, which is structurally similar to the compound of interest . The process includes a Michael addition reaction, which could potentially be adapted for the synthesis of the target compound by substituting the appropriate nucleophiles and core structure.
Molecular Structure Analysis
While the exact molecular structure of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone is not discussed in the provided papers, the X-ray crystallography of a related compound, a 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivative, has been determined . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the reactivity of its functional groups. The bromophenyl group could undergo various substitution reactions, such as Suzuki coupling, due to the presence of the bromine atom. The triazole and piperidine rings could be involved in nucleophilic substitution reactions or serve as ligands in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include moderate solubility in organic solvents due to the presence of both polar (triazole, piperidine) and non-polar (bromophenyl) components. The compound's optical properties, such as UV-vis absorption and fluorescence, could be similar to those of the triazole derivatives described in the second paper, which show absorption in the 300-500nm range and emission around 566nm . These properties are influenced by the substituents attached to the triazole ring, suggesting that the specific groups in the compound of interest would play a significant role in its optical behavior.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-13-3-1-12(2-4-13)11-15(21)19-9-5-14(6-10-19)20-17-7-8-18-20/h1-4,7-8,14H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQQKWIGOAIIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


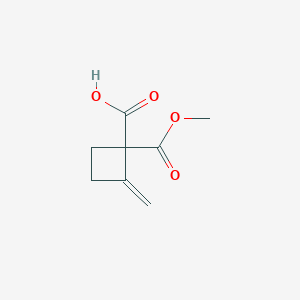
![3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2544067.png)

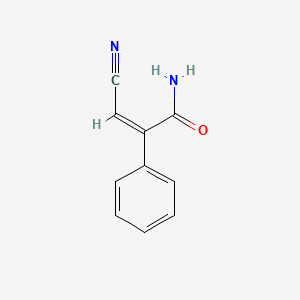
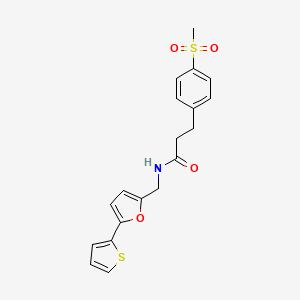
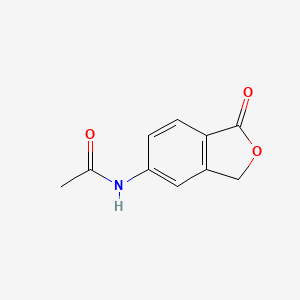
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2544077.png)
![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2544078.png)

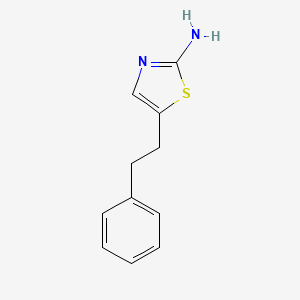
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2544082.png)
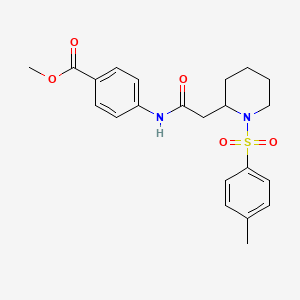
![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2544086.png)